molecular formula C11H13NO5 B12044013 Methyl 5-ethyl-2-methoxy-3-nitrobenzoate

Methyl 5-ethyl-2-methoxy-3-nitrobenzoate

Cat. No.: B12044013
M. Wt: 239.22 g/mol
InChI Key: ITJJNIPFNXBNHR-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-2-methoxy-3-nitrobenzoate (empirical formula: C₁₁H₁₃NO₅; molecular weight: 239.22 g/mol) is a substituted aromatic ester featuring an ethyl group at position 5, a methoxy group at position 2, and a nitro group at position 3 on the benzoate backbone .

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

methyl 5-ethyl-2-methoxy-3-nitrobenzoate

InChI

InChI=1S/C11H13NO5/c1-4-7-5-8(11(13)17-3)10(16-2)9(6-7)12(14)15/h5-6H,4H2,1-3H3

InChI Key

ITJJNIPFNXBNHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethyl-2-methoxy-3-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy and ethyl groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 5-ethyl-2-methoxy-3-nitrobenzoate is used in various scientific research applications:

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in studying biological pathways and interactions due to its structural properties.

    Medicine: Research into its potential pharmacological properties and interactions with biological targets.

    Industry: Use in the production of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-2-methoxy-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets, making it a valuable compound for research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Substituents Formula Molecular Weight (g/mol) Key Properties
Methyl 5-ethyl-2-methoxy-3-nitrobenzoate 5-ethyl, 2-methoxy, 3-nitro C₁₁H₁₃NO₅ 239.22 Increased lipophilicity due to ethyl group; nitro group enhances electrophilicity.
Methyl 2,5-dimethoxy-3-nitrobenzoate 2,5-dimethoxy, 3-nitro C₁₀H₁₁NO₆ ~241.4 (calculated) Higher polarity from dual methoxy groups; nitro group stabilizes resonance.
Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate 2-benzyloxy, 5-methoxy, 3-nitro C₁₆H₁₅NO₆ 317.29 Bulkier benzyloxy group increases steric hindrance and aromatic stacking potential.

Reactivity and Functionalization

  • Nitro Group : All three compounds share a nitro group at position 3, which directs electrophilic substitution to specific positions and can be reduced to amines for further derivatization.
  • Ethyl vs. The benzyloxy group in the third compound offers a handle for deprotection (e.g., hydrogenolysis) .

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